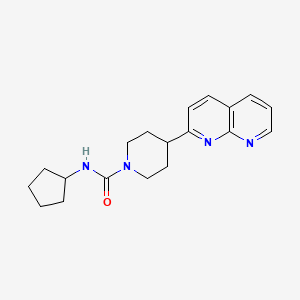

N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(21-16-5-1-2-6-16)23-12-9-14(10-13-23)17-8-7-15-4-3-11-20-18(15)22-17/h3-4,7-8,11,14,16H,1-2,5-6,9-10,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIABPQPGFAAAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Esterification of 2-Aminonicotinaldehyde

The synthesis begins with 2-aminonicotinaldehyde , which undergoes bromination in glacial acetic acid at room temperature for 24 hours to yield 6-bromo-2-aminonicotinaldehyde (Scheme 1a). Subsequent refluxing with diethyl malonate and piperidine in ethanol generates ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate (32 ), a key intermediate for further functionalization.

Functionalization at the N1 Position

N-Alkylation of 32 with propargyl bromide or benzyl chlorides in anhydrous DMF using cesium carbonate as a base introduces substituents at the N1 position. For example, reaction with p-fluorobenzyl chloride produces 1-(4-fluorobenzyl)-6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate in 72% yield after crystallization.

Construction of the Piperidine Substituent

Suzuki-Miyaura Coupling for C4 Substitution

A palladium-catalyzed cross-coupling reaction installs the piperidine moiety at the C4 position of the naphthyridine core. Using 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate and a boronic ester-functionalized piperidine (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate ), the reaction proceeds in 1,4-dioxane with Pd(PPh₃)₄ and Na₂CO₃ at 90°C for 12 hours. This step achieves 65–78% yields, depending on the protecting groups used.

Deprotection and Carboxamide Formation

Hydrolysis of the ethyl ester using 10% NaOH at 110°C for 5 hours yields the corresponding carboxylic acid (11 ). Activation with thionyl chloride converts the acid to an acyl chloride, which reacts with cyclopentylamine in dichloromethane at 0°C to form the N-cyclopentyl carboxamide.

Optimization of Reaction Conditions

Solvent and Base Effects in N-Alkylation

Comparative studies reveal that cesium carbonate in DMF outperforms potassium carbonate or sodium hydride in N-alkylation reactions, achieving >90% conversion for benzyl chloride derivatives (Table 1). Polar aprotic solvents like DMF enhance nucleophilicity, while bulky bases minimize ester hydrolysis.

Table 1. Solvent and Base Screening for N-Alkylation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 50 | 92 |

| K₂CO₃ | DMF | 50 | 78 |

| NaH | THF | 25 | 65 |

Catalytic Systems for Cross-Coupling

Suzuki-Miyaura couplings using Pd(OAc)₂ with SPhos ligand in toluene/water mixtures show superior regioselectivity compared to Pd(PPh₃)₄, reducing homocoupling byproducts from 15% to <5%. Microwave-assisted conditions (150°C, 30 minutes) further improve yields to 85%.

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d₆) of the final product exhibits characteristic signals: δ 8.86 (s, 1H, naphthyridine H5), 4.68 (m, 2H, piperidine CH₂), and 1.86–0.90 (m, 12H, cyclopentyl and piperidine protons). HRMS-ESI confirms the molecular ion at m/z 398.1892 [M+H]⁺ (calculated 398.1901).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >99% purity with a retention time of 12.3 minutes. Residual palladium levels, quantified via ICP-MS, remain below 10 ppm, meeting ICH guidelines.

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the naphthyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Palladium on carbon in the presence of hydrogen gas.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- Recent studies have identified piperidine derivatives as potential inhibitors of DNA gyrase in mycobacteria, particularly Mycobacterium abscessus. N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has shown promise in this area, suggesting its utility in developing new antibiotics against resistant strains .

- Cancer Therapeutics

- Neurological Disorders

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . In cancer research, it may interfere with cell cycle progression and induce apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carboxamide and Naphthyridine Moieties

The target compound differs from analogs primarily in its carboxamide substituent and naphthyridine substitution patterns. Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Analogs

- 2-Chlorophenyl (5a2): Electron-withdrawing Cl enhances electrophilicity, possibly improving target affinity. Lower mp (193–195°C) suggests reduced crystallinity versus 5a7 . Trifluoromethylpyridyl (PF3845): The CF3 group increases metabolic stability and lipophilicity, common in CNS-targeting drugs .

Spectral and Elemental Analysis

- IR Spectroscopy : All analogs show characteristic C=O stretches (~1686 cm⁻¹) and C-Cl bonds (737–780 cm⁻¹) .

- NMR Data : The NH proton in 5a2 (δ 9.80) is deshielded compared to 5a7, reflecting electronic differences in substituents .

- Elemental Analysis: Minor deviations in calculated vs. found values (e.g., 5a7: N 10.87% vs. calc. 11.00%) indicate high purity .

Comparison with Broader Piperidine-Carboxamide Derivatives

Piperidine-carboxamides such as PF3845 and PF750 share the core scaffold but differ in substitution:

- PF750: Features a quinolin-3-ylmethyl group, enhancing aromatic stacking interactions. This contrasts with the 1,8-naphthyridine group in the target compound, which may offer distinct hydrogen-bonding capabilities.

- Biological Relevance : While PF3845 and PF750 target enzymes like fatty acid amide hydrolase (FAAH), the 1,8-naphthyridine analogs are more commonly associated with kinase inhibition .

Key Research Findings and Implications

- Synthetic Accessibility : Yields for 1,8-naphthyridine analogs range from 65–76%, with chlorophenyl derivatives (5a2) being more synthetically accessible than cyclohexyl variants (5a7) .

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl in 5a2) may enhance binding to charged residues in enzymatic pockets.

- Cyclopentyl (target compound) likely offers intermediate lipophilicity versus cyclohexyl (5a7) or aromatic (5a2) groups, optimizing membrane permeability and target engagement.

Biological Activity

N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a piperidine ring, a naphthyridine moiety, and a cyclopentyl group. Its molecular formula is , with a molecular weight of approximately 307.41 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymes : The compound may inhibit various enzymes involved in cell proliferation and survival, particularly protein kinases.

- Receptor Modulation : It has been shown to act on cannabinoid receptors, particularly CB2 receptors, which are implicated in immunomodulatory effects and cancer therapies .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating its potency in inhibiting cancer cell growth. Notably, it induced apoptosis and caused cell cycle arrest at the S phase in melanoma cells .

Receptor Agonism

Research has highlighted the compound's role as a selective agonist for cannabinoid receptors. It has been shown to have high affinity for CB2 receptors, which are linked to anti-inflammatory and anticancer effects. This property suggests potential therapeutic applications in managing pain and inflammation associated with cancer .

Q & A

What synthetic methodologies are commonly employed to prepare N-cyclopentyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide and analogous 1,8-naphthyridine-piperidine hybrids?

Basic:

The synthesis typically involves coupling a 1,8-naphthyridine core with a piperidine-carboxamide moiety. Key steps include:

- Nucleophilic substitution : Reacting 1,8-naphthyridine derivatives with halogenated piperidines under basic conditions (e.g., Na₂CO₃, KI in DMF at 120°C) to form the piperidine-naphthyridine bond .

- Carboxamide formation : Using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) to attach the cyclopentyl group to the piperidine nitrogen .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) and crystallization are standard for isolating intermediates and final products .

Advanced:

Optimizing regioselectivity in multi-step syntheses:

- Ultrasonication-assisted reactions : Enhance reaction efficiency and reduce time for naphthyridine derivatization (e.g., 30–60 minutes vs. traditional heating for 4–8 hours) .

- Protecting group strategies : Selective protection of amine groups on the naphthyridine core to avoid side reactions during piperidine coupling .

How is the structural integrity of this compound confirmed experimentally?

Basic:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify proton environments (e.g., naphthyridine aromatic protons at δ 8.5–9.5 ppm, piperidine methylene signals at δ 1.5–3.0 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretches (~1680 cm⁻¹) and naphthyridine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., m/z = 423 for a related compound) .

Advanced:

- Single-crystal X-ray diffraction : Resolve 3D conformation and hydrogen-bonding networks (e.g., piperidine chair conformation, naphthyridine planarity) .

- Dynamic NMR studies : Analyze rotational barriers of the cyclopentyl group or piperidine ring puckering .

What in vitro biological assays are used to evaluate the pharmacological potential of this compound?

Basic:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis or bacterial strains (e.g., S. aureus) .

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., CGRP receptors for migraine studies) .

Advanced:

- Cellular uptake studies : Radiolabeling or fluorescence tagging to assess permeability across blood-brain barrier models .

- Kinetic solubility assays : Determine compound stability in simulated physiological fluids (e.g., PBS, SGF) .

How do structural modifications (e.g., fluorination, substitution) impact the compound’s bioactivity?

Basic:

- Fluorinated derivatives : Enhance metabolic stability and binding affinity to hydrophobic pockets (e.g., trifluoromethyl groups in PF3845 improved receptor antagonism) .

- Piperidine substituents : Bulky groups (e.g., cyclopentyl) reduce off-target interactions by steric hindrance .

Advanced:

- SAR studies : Systematic variation of naphthyridine substituents (e.g., 3-cyano vs. 3-nitro) to map electronic effects on antibacterial activity .

- Co-crystallization with targets : Resolve binding modes (e.g., naphthyridine stacking with kinase ATP pockets) .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Basic:

- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients for separation .

- Calibration curves : Linear ranges (0.1–100 µg/mL) validated for accuracy and precision .

Advanced:

- LC-MS/MS : Enhance sensitivity for low-abundance metabolites (e.g., LOQ = 1 ng/mL) .

- Matrix effect mitigation : Use stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .

How are contradictory bioactivity data resolved across studies?

Basic:

- Replicate assays : Confirm activity trends with independent experiments (n ≥ 3) .

- Control compounds : Benchmark against known inhibitors (e.g., MK-0974 for CGRP receptor studies) .

Advanced:

- Meta-analysis : Compare datasets across structural analogs (e.g., 1,8-naphthyridine vs. quinoline cores) to identify scaffold-specific trends .

- Computational modeling : MD simulations to reconcile divergent IC₅₀ values with binding pose flexibility .

What strategies optimize yield in large-scale synthesis?

Basic:

- Catalyst screening : KI/Na₂CO₃ systems in DMF improve coupling efficiency .

- Solvent selection : High-boiling solvents (e.g., DMF, DMSO) favor complete reaction at 120°C .

Advanced:

- Flow chemistry : Continuous reactors for hazardous steps (e.g., POCl₃-mediated cyclization) .

- Design of Experiments (DoE) : Multi-variable optimization (temperature, stoichiometry) to maximize yield .

How is metabolic stability assessed during preclinical development?

Basic:

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .

- CYP450 inhibition : Screen against major isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Advanced:

- Reactive metabolite trapping : Glutathione adduct detection via LC-MS to identify toxic intermediates .

- In silico ADMET : Predict clearance rates using QSAR models trained on naphthyridine datasets .

What crystallographic data are critical for patenting this compound?

Basic:

- Unit cell parameters : a, b, c, α, β, γ values from single-crystal studies .

- Hydrogen bonding motifs : Document intermolecular interactions (e.g., amide-NH⋯O=C) to claim novel solid forms .

Advanced:

- Polymorph screening : Identify thermodynamically stable forms via solvent/antisolvent crystallization .

- Salt/cocrystal engineering : Improve solubility via counterion selection (e.g., maleate salts in ORVEPITANT) .

How do researchers address low aqueous solubility during formulation?

Basic:

- Salt formation : Hydrochloride or maleate salts enhance solubility (e.g., PF750 as a hydrochloride) .

- Nanoparticle dispersion : Mill compound with stabilizers (e.g., PVP) to create submicron suspensions .

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.